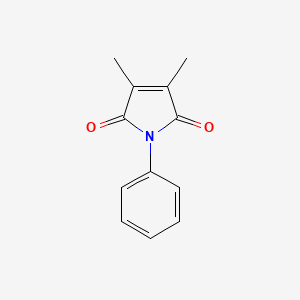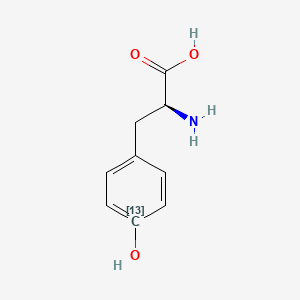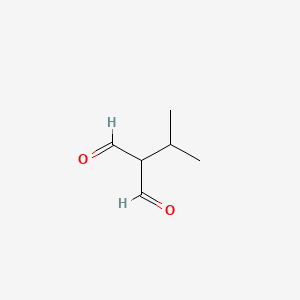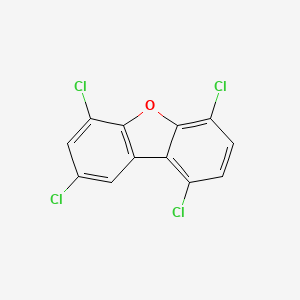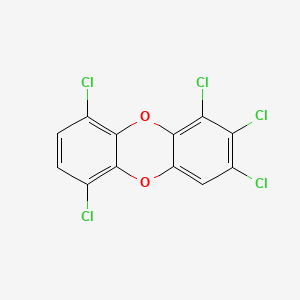
1,2,3,6,9-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,6,9-Pentachlorodibenzo-p-dioxin is one of the 75 chlorinated dibenzo-p-dioxin congeners. These compounds are known for their persistence in the environment and potential toxicity. They are primarily anthropogenic, resulting from industrial processes such as the manufacture of organochlorides, paper bleaching, and waste incineration . This compound is a member of the polychlorinated dibenzodioxins family, which are known for their lipophilic properties and ability to bioaccumulate in living organisms .
Preparation Methods
1,2,3,6,9-Pentachlorodibenzo-p-dioxin can be synthesized through various chemical routes. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the dibenzo-p-dioxin skeleton .
Industrial production methods often involve the use of high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) to monitor and control the synthesis process. This ensures the purity and consistency of the final product .
Chemical Reactions Analysis
1,2,3,6,9-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofurans and other related compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins or even the complete removal of chlorine atoms. Reducing agents such as sodium borohydride are typically used.
Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens like bromine or iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated dibenzofurans, while reduction can produce less chlorinated dibenzo-p-dioxins .
Scientific Research Applications
1,2,3,6,9-Pentachlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of polychlorinated dibenzodioxins and their environmental impact. Researchers analyze its behavior to understand the persistence and degradation of similar compounds.
Biology: Studies focus on its bioaccumulation and toxicological effects on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and the potential health risks associated with exposure to polychlorinated dibenzodioxins.
Medicine: Research explores its potential role in disrupting endocrine functions and its carcinogenic properties. This helps in understanding the health implications of exposure to such compounds.
Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzodioxins in environmental samples.
Mechanism of Action
The mechanism of action of 1,2,3,6,9-Pentachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the transcription of various genes involved in xenobiotic metabolism. This can result in the production of enzymes that metabolize and detoxify the compound. prolonged activation of AhR can lead to toxic effects, including disruption of endocrine functions and carcinogenesis .
Comparison with Similar Compounds
1,2,3,6,9-Pentachlorodibenzo-p-dioxin is unique among its congeners due to its specific chlorine substitution pattern. Similar compounds include:
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Known for its high toxicity and association with environmental contamination incidents.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Another highly toxic congener with similar environmental persistence.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: The most toxic dioxin, often used as a reference for toxicity studies
The uniqueness of this compound lies in its specific chlorine positions, which influence its chemical behavior and biological effects.
Properties
IUPAC Name |
1,2,3,6,9-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-5(14)11-10(4)18-7-3-6(15)8(16)9(17)12(7)19-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWRHSKKNELND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074105 | |
| Record name | 1,2,3,6,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-34-7 | |
| Record name | 1,2,3,6,9-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,9-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J1WXD2N9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



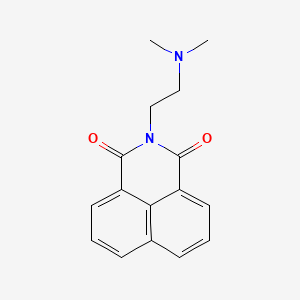


![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)
![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)
